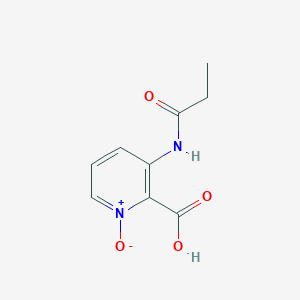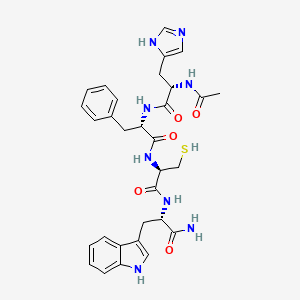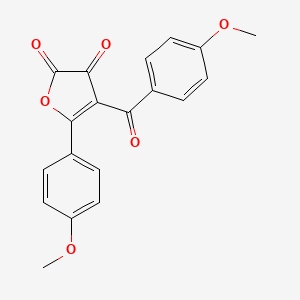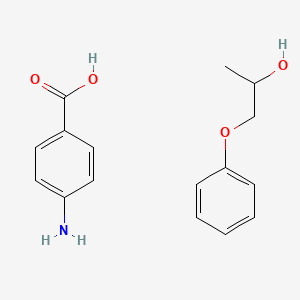
1-Oxo-3-propanamido-1lambda~5~-pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carboxy-3-(propanoylamino)pyridine 1-oxide is an organic compound with the molecular formula C9H10N2O4 It contains a pyridine ring substituted with a carboxylic acid group, a propanoylamino group, and an N-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-3-(propanoylamino)pyridine 1-oxide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group attached to the pyridine ring using oxidizing agents such as potassium permanganate or chromium trioxide.
Formation of the Propanoylamino Group: The propanoylamino group can be introduced by reacting the pyridine derivative with propanoyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the N-Oxide Group: The N-oxide functional group can be introduced by treating the pyridine derivative with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of 2-Carboxy-3-(propanoylamino)pyridine 1-oxide may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Carboxy-3-(propanoylamino)pyridine 1-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The N-oxide group can be reduced back to the corresponding amine using reducing agents such as zinc and acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc and acetic acid, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: Introduction of additional functional groups such as hydroxyl or carbonyl groups.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Carboxy-3-(propanoylamino)pyridine 1-oxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-Carboxy-3-(propanoylamino)pyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, while the carboxylic acid and propanoylamino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Carboxy-3-(propanoylamino)pyridine 1-oxide can be compared with other similar compounds, such as:
2-Carboxypyridine: Lacks the propanoylamino and N-oxide groups, making it less versatile in terms of chemical reactivity and biological activity.
3-(Propanoylamino)pyridine: Lacks the carboxylic acid and N-oxide groups, which may limit its applications in certain fields.
Pyridine N-oxide: Lacks the carboxylic acid and propanoylamino groups, making it less suitable for applications requiring these functional groups.
The uniqueness of 2-Carboxy-3-(propanoylamino)pyridine 1-oxide lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications in scientific research.
Propriétés
Numéro CAS |
400723-02-6 |
|---|---|
Formule moléculaire |
C9H10N2O4 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
1-oxido-3-(propanoylamino)pyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c1-2-7(12)10-6-4-3-5-11(15)8(6)9(13)14/h3-5H,2H2,1H3,(H,10,12)(H,13,14) |
Clé InChI |
BOKOAZIFCMXNBZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=C([N+](=CC=C1)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)
![1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]-](/img/structure/B14250723.png)

![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)


![3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine](/img/structure/B14250738.png)
![Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]-](/img/structure/B14250741.png)
![(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14250749.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide](/img/structure/B14250750.png)

